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Compound of Interest

Compound Name: 3-iodo-9H-carbazole

Cat. No.: B187380 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 3-iodo-9H-carbazole, a key intermediate in the development of novel

organic electronic materials and pharmaceutical agents. This document is intended for

researchers, scientists, and professionals in the fields of materials science and drug

development, offering detailed data and experimental protocols to support their research

endeavors.

Mass Spectrometry Data
Mass spectrometry confirms the molecular identity and provides insights into the fragmentation

patterns of 3-iodo-9H-carbazole. The gas chromatography-mass spectrometry (GC-MS)

analysis yields a molecular ion peak consistent with the compound's molecular weight.

Table 1: Mass Spectrometry Data for 3-iodo-9H-carbazole
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Parameter Value Reference

Molecular Formula C₁₂H₈IN [1]

Molecular Weight 293.11 g/mol [2]

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z)

293 [M]⁺ [1]

166 [M-I]⁺ [1]

139 [M-I-HCN]⁺ [1]

Fragmentation Analysis: The mass spectrum is characterized by the molecular ion peak at m/z

293, corresponding to the intact molecule. A prominent fragment is observed at m/z 166,

resulting from the loss of an iodine radical. A subsequent fragmentation, involving the loss of a

hydrogen cyanide (HCN) molecule from the carbazole core, leads to the fragment at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed ¹H and ¹³C NMR spectroscopic data for 3-iodo-9H-carbazole are not readily available

in the public domain based on the conducted literature search. However, for comparative

purposes, the ¹H NMR data for the closely related compound, 3,6-diiodo-9H-carbazole, is

presented below. It is crucial to note that the chemical shifts and coupling constants for 3-iodo-
9H-carbazole will differ due to the asymmetry of the mono-substituted compound.

Table 2: ¹H NMR Spectroscopic Data for 3,6-diiodo-9H-carbazole
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Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

Reference

8.36 s 2H H-4, H-5 [3]

8.14 br s 1H N-H [3]

7.71 dd 2H H-2, H-7 J = 8.50, 1.65 [3]

7.24 d 2H H-1, H-8 J = 8.56 [3]

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the acquisition of NMR spectra for carbazole derivatives is outlined

below.

Sample Preparation: Dissolve approximately 5-10 mg of the 3-iodo-9H-carbazole sample in

0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆)). The choice of solvent may influence the chemical shifts, particularly

for the N-H proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Set a spectral width that encompasses all expected proton resonances (typically 0-12

ppm).
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Reference the spectrum to the residual solvent peak or an internal standard such as

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-

to-noise ratio.

Set a spectral width that covers all expected carbon resonances (typically 0-160 ppm).

Reference the spectrum to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general procedure for the GC-MS analysis of halogenated aromatic

compounds like 3-iodo-9H-carbazole.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Gas Chromatography Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically suitable.

Injector Temperature: Set to a temperature that ensures efficient vaporization without

thermal decomposition (e.g., 250-280 °C).

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a

higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to ensure

good separation.

Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.
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Mass Spectrometry Parameters:

Ionization Energy: Standard electron ionization at 70 eV.

Mass Range: Scan a mass range that includes the molecular weight of the compound and

its expected fragments (e.g., m/z 50-350).

Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C

and 280 °C, respectively) to prevent condensation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric

characterization of a synthesized compound such as 3-iodo-9H-carbazole.
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Caption: Workflow for the synthesis and characterization of 3-iodo-9H-carbazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b187380?utm_src=pdf-body-img
https://www.benchchem.com/product/b187380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3-Iodo-9H-carbazole | 16807-13-9 [sigmaaldrich.com]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-
iodo-9H-carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187380#spectroscopic-data-for-3-iodo-9h-carbazole-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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